2,5-Didodecyl-1,4-di-1-propynylbenzene
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Didodecyl-1,4-di-1-propynylbenzene typically involves the alkylation of a benzene ring with dodecyl and propynyl groups. The reaction conditions often require a catalyst and controlled temperature to ensure the proper attachment of the alkyl groups to the benzene ring .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. it is likely that large-scale synthesis follows similar principles to laboratory methods, with additional steps for purification and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2,5-Didodecyl-1,4-di-1-propynylbenzene can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .
Scientific Research Applications
2,5-Didodecyl-1,4-di-1-propynylbenzene is used in various scientific research applications, including:
Chemistry: It serves as a precursor or intermediate in the synthesis of more complex organic molecules.
Biology: It is used in studies involving cell membrane interactions due to its hydrophobic properties.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in drug delivery systems.
Industry: It is used in the development of new materials, such as polymers and coatings
Mechanism of Action
The mechanism of action for 2,5-Didodecyl-1,4-di-1-propynylbenzene involves its interaction with molecular targets, primarily through hydrophobic interactions. These interactions can affect the structure and function of cell membranes, influencing various biological pathways .
Comparison with Similar Compounds
Similar Compounds
2,5-Dioctyl-1,4-di-1-propynylbenzene: This compound has shorter alkyl chains compared to 2,5-Didodecyl-1,4-di-1-propynylbenzene, which may affect its physical and chemical properties.
Poly(2,5-didodecylphenylene-1,4-ethynyl): This polymeric compound shares structural similarities but has different applications, particularly in materials science.
Uniqueness
This compound is unique due to its specific alkyl chain length and the presence of propynyl groups, which confer distinct hydrophobic properties and reactivity compared to similar compounds .
Properties
IUPAC Name |
1,4-didodecyl-2,5-bis(prop-1-ynyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H58/c1-5-9-11-13-15-17-19-21-23-25-29-35-31-34(28-8-4)36(32-33(35)27-7-3)30-26-24-22-20-18-16-14-12-10-6-2/h31-32H,5-6,9-26,29-30H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCWGPRMXEPJPFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=CC(=C(C=C1C#CC)CCCCCCCCCCCC)C#CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H58 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80462869 | |
Record name | 2,5-Didodecyl-1,4-di-1-propynylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80462869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
219628-01-0 | |
Record name | 2,5-Didodecyl-1,4-di-1-propynylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80462869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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